molecular formula C8H15I B3194144 (2-Iodoethyl)cyclohexane CAS No. 80203-35-6

(2-Iodoethyl)cyclohexane

Cat. No. B3194144
CAS RN: 80203-35-6
M. Wt: 238.11 g/mol
InChI Key: QQLSWNGYIUYOQV-UHFFFAOYSA-N
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Description

(2-Iodoethyl)cyclohexane is an organoiodine compound with the molecular formula C8H15I . It has an average mass of 238.109 Da and a monoisotopic mass of 238.021835 Da .


Molecular Structure Analysis

The molecular structure of (2-Iodoethyl)cyclohexane consists of a cyclohexane ring with an iodoethyl group attached . The InChI code for this compound is 1S/C8H15I/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2 .


Physical And Chemical Properties Analysis

(2-Iodoethyl)cyclohexane is a liquid at room temperature . It is soluble in ethanol, ether, and acetone .

Scientific Research Applications

1. Surface Chemistry Studies

(2-Iodoethyl)cyclohexane plays a role in the study of surface chemistry, particularly in the context of hydrocarbon reactions on metal surfaces. Tjandra and Zaera (1996) explored the thermal chemistry of various cyclic hydrocarbons, including iodo cyclohexane, on nickel surfaces. Their study provided insights into the dynamic nature of these reactions, highlighting the activation and transformation of adsorbed molecules on metal surfaces (Tjandra & Zaera, 1996).

2. Sorption in Metal-Organic Frameworks

Another application of (2-Iodoethyl)cyclohexane is in the field of metal-organic frameworks (MOFs). Falaise et al. (2013) investigated aluminum-based MOFs for sorption of iodine in cyclohexane. Their findings revealed that MOFs with electro-donor groups showed enhanced sorption uptake, demonstrating the potential of these frameworks in capturing iodine (Falaise et al., 2013).

3. Electron Transfer and Radical Formation

Research by Bertz, Dabbagh, and Mujsce (1991) demonstrated the formation of radicals and electron transfer mechanisms in reactions involving iodocyclohexane. Their study provided evidence for electron transfer from organocuprates, revealing significant insights into the mechanistic aspects of these reactions (Bertz, Dabbagh, & Mujsce, 1991).

Safety And Hazards

(2-Iodoethyl)cyclohexane is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-iodoethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15I/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLSWNGYIUYOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513095
Record name (2-Iodoethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Iodoethyl)cyclohexane

CAS RN

80203-35-6
Record name (2-Iodoethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 250-mL 3-necked round-bottom flask was placed 2-cyclohexylethan-1-ol (3 g, 23.40 mmol, 1.00 equiv), imidazole (2 g, 29.41 mmol, 1.26 equiv), PPh3 (8 g, 30.50 mmol, 1.30 equiv), tetrahydrofuran (60 mL) and I2 (7.7 g, 30.31 mmol, 1.30 equiv). The resulting solution was stirred for 4 h at room temperature. The reaction was then quenched by the addition of 100 mL of sodium bicarbonate (sat.). The resulting solution was extracted with 2×100 mL of ethyl acetate and the organic layers combined and concentrated under vacuum. The residue was applied onto a silica gel column with petroleum ether. Purification afforded 4.4 g (79%) of (2-iodoethyl)cyclohexane as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
7.7 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Dissolve (2-bromo-ethyl)-cyclohexane (10.0 g, 52.3 mmol) in 500 mL acetone, add sodium iodide (15.6 g, 104.6 mmol) and reflux over night. Filter the reaction mixture, add water to the filtrate and extract with hexane. Dry the organic phases over sodium sulfate, filter and concentrate to an oil. Further purify this material by distillation to afford the title compound (10.6 g). 1H-NMR (CDCl3) δ=0.83-1.00 (m, 2H), 1.07-1.48 (m, 4H), 1.61-1.80 (m, 7H), 3.16-3.27 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Iodoethyl)cyclohexane
Reactant of Route 2
(2-Iodoethyl)cyclohexane
Reactant of Route 3
(2-Iodoethyl)cyclohexane
Reactant of Route 4
(2-Iodoethyl)cyclohexane
Reactant of Route 5
Reactant of Route 5
(2-Iodoethyl)cyclohexane
Reactant of Route 6
(2-Iodoethyl)cyclohexane

Citations

For This Compound
10
Citations
FP Wu, XF Wu - Angewandte Chemie, 2021 - Wiley Online Library
CuH and CuBpin are versatile catalysts and intermediates in organic chemistry. However, studies that involve both CuH and CuBpin in the same reaction is still rarely reported due to …
Number of citations: 14 onlinelibrary.wiley.com
WF Bailey, RP Gagnier, JJ Patricia - The Journal of Organic …, 1984 - ACS Publications
The reactions of tert-butyllithium (t-BuLi) with primary a-iodo-u-haloalkanes and,-dibromoalkanes have been investigated in experiments conducted at-23 C in n-pentane-diethyl ether (3…
Number of citations: 94 pubs.acs.org
R García-Fandiño, MJ Aldegunde… - The Journal of …, 2005 - ACS Publications
Natural and nonnatural polycyclic systems containing eight-membered carbocycles constitute a large class of compounds of importance in organic chemistry, biology, and medicine. …
Number of citations: 34 pubs.acs.org
HQ Geng, XF Wu - Organic Letters, 2021 - ACS Publications
A copper-catalyzed alkoxycarbonylation transformation of unactivated alkyl iodides has been developed. Various alkyl iodides can be converted into the corresponding tert-butyl esters …
Number of citations: 11 pubs.acs.org
LFR Cafferata, GN Eyler, MV Mirífico - The Journal of Organic …, 1984 - ACS Publications
In the temperature range of 135.5 to 165.0 C the main products of acetone cyclic diperoxide (ACDP) thermolysis in benzene solution are oxygen, acetone, and toluene, with minor yields …
Number of citations: 59 pubs.acs.org
HIL Kulbitski - Chemistry, 1974 - academia.edu
Sum· ez et al.;" Photoinduced conversion of hydroxyl-containing substrates with hypervalent iodine I (III) 12 to the corresponding oxygencentered radical". Tetrahedron J. Org. Chem. 51, …
Number of citations: 0 www.academia.edu
S Kumar, JP Waldo, FA Jaipuri… - Journal of medicinal …, 2019 - ACS Publications
A novel class of 5-substituted 5H-imidazo[5,1-a]isoindoles are described as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). A structure-based drug design approach was …
Number of citations: 58 pubs.acs.org
P Hamidi - 2006 - search.proquest.com
Cancer is a new growth that arises from abnormal and uncontrolled division of cells that may go on to invade and destroy surrounding tissues. The eukaryotic cell cycle consists of a …
Number of citations: 4 search.proquest.com
SM Koo - 2020 - search.proquest.com
This thesis will describe the development of two transition metal catalyzed syntheses of organoboronic compounds. The first section describes relevant concepts and precedents for the …
Number of citations: 2 search.proquest.com
AJ Vendola - 2022 - search.proquest.com
This dissertation describes three methods towards the stereoselective synthesis of organoboronates, and their application towards pharmacological targets of interest. The first chapter …
Number of citations: 2 search.proquest.com

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